Inhibiteur de la Cathepsine G I

Vue d'ensemble

Description

L'Inhibiteur de la Cathepsine G I est un inhibiteur non peptidique puissant, sélectif, réversible et compétitif de la cathepsine G. La cathepsine G est une enzyme de la classe des sérine protéases qui joue un rôle crucial dans le système immunitaire en participant à la dégradation des protéines et à l'élimination des agents pathogènes. L'this compound est principalement utilisé en recherche pour étudier l'activité biologique de la cathepsine G et son rôle dans divers processus physiologiques et pathologiques .

Applications De Recherche Scientifique

Cathepsin G Inhibitor I has a wide range of scientific research applications, including:

Chemistry: Used to study the chemical properties and reactivity of cathepsin G and its inhibitors.

Biology: Employed in research to understand the role of cathepsin G in cellular processes, such as apoptosis, inflammation, and immune response.

Medicine: Investigated for its potential therapeutic applications in treating diseases associated with excessive cathepsin G activity, such as chronic inflammatory diseases, autoimmune disorders, and cancer.

Industry: Utilized in the development of diagnostic assays and screening kits for detecting cathepsin G activity and its inhibition .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l'Inhibiteur de la Cathepsine G I implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions contrôlées. Les voies de synthèse et les conditions de réaction spécifiques sont exclusives et peuvent varier selon le fabricant. En général, la synthèse implique l'utilisation de solvants organiques, de catalyseurs et de réactifs pour obtenir la structure chimique souhaitée.

Méthodes de Production Industrielle : La production industrielle de l'this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes de purification telles que la cristallisation, la filtration et la chromatographie pour isoler le produit final. Des mesures de contrôle qualité sont mises en œuvre pour garantir la cohérence et la fiabilité du composé pour les applications de recherche .

Analyse Des Réactions Chimiques

Types de Réactions : L'Inhibiteur de la Cathepsine G I subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier la structure chimique de l'inhibiteur.

Substitution : Des réactions de substitution peuvent se produire, où des groupes fonctionnels dans le composé sont remplacés par d'autres groupes.

Réactifs et Conditions Communs :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec une activité biologique modifiée, tandis que les réactions de substitution peuvent produire des inhibiteurs modifiés avec des groupes fonctionnels différents .

4. Applications de Recherche Scientifique

L'this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé pour étudier les propriétés chimiques et la réactivité de la cathepsine G et de ses inhibiteurs.

Biologie : Employé dans la recherche pour comprendre le rôle de la cathepsine G dans les processus cellulaires, tels que l'apoptose, l'inflammation et la réponse immunitaire.

Médecine : Investigué pour ses applications thérapeutiques potentielles dans le traitement de maladies associées à une activité excessive de la cathepsine G, telles que les maladies inflammatoires chroniques, les maladies auto-immunes et le cancer.

Industrie : Utilisé dans le développement de tests diagnostiques et de kits de criblage pour détecter l'activité de la cathepsine G et son inhibition .

5. Mécanisme d'Action

L'this compound exerce ses effets en se liant au site actif de la cathepsine G, empêchant ainsi l'enzyme d'interagir avec ses substrats naturels. Cette inhibition est réversible et compétitive, ce qui signifie que l'inhibiteur entre en compétition avec le substrat pour se lier au site actif de l'enzyme. Les cibles moléculaires de l'this compound comprennent la triade catalytique des résidus histidine, aspartate et sérine dans le site actif de la cathepsine G. En bloquant l'activité enzymatique de la cathepsine G, l'inhibiteur module diverses voies biologiques impliquées dans l'inflammation, la réponse immunitaire et le remodelage tissulaire .

Mécanisme D'action

Cathepsin G Inhibitor I exerts its effects by binding to the active site of cathepsin G, thereby preventing the enzyme from interacting with its natural substrates. This inhibition is reversible and competitive, meaning that the inhibitor competes with the substrate for binding to the enzyme’s active site. The molecular targets of Cathepsin G Inhibitor I include the catalytic triad of histidine, aspartate, and serine residues in the active site of cathepsin G. By blocking the enzymatic activity of cathepsin G, the inhibitor modulates various biological pathways involved in inflammation, immune response, and tissue remodeling .

Comparaison Avec Des Composés Similaires

L'Inhibiteur de la Cathepsine G I est unique en raison de sa forte sélectivité et de sa puissance pour la cathepsine G par rapport à d'autres composés similaires. Parmi les composés similaires, citons :

Serpinb1 et Serpinb6 : Ce sont des inhibiteurs de protéases qui inhibent également la cathepsine G mais ont des mécanismes d'action différents et sont moins sélectifs.

Défibrotide : Un polydésoxyribonucléotide monobrin avec des effets antithrombotiques qui inhibe également la cathepsine G mais par un mécanisme de liaison différent.

Autres Inhibiteurs de Sérine Protéases : Des composés qui inhibent d'autres sérine protéases, telles que la chymotrypsine et la thrombine, mais qui sont moins spécifiques de la cathepsine G .

L'this compound se distingue par son inhibition réversible et compétitive, ce qui en fait un outil précieux pour étudier le rôle spécifique de la cathepsine G dans divers processus biologiques.

Propriétés

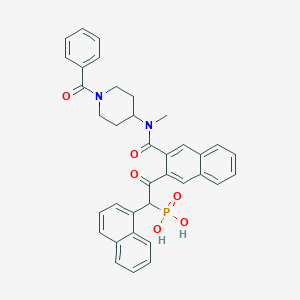

IUPAC Name |

[2-[3-[(1-benzoylpiperidin-4-yl)-methylcarbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H33N2O6P/c1-37(28-18-20-38(21-19-28)35(40)25-11-3-2-4-12-25)36(41)32-23-27-14-6-5-13-26(27)22-31(32)33(39)34(45(42,43)44)30-17-9-15-24-10-7-8-16-29(24)30/h2-17,22-23,28,34H,18-21H2,1H3,(H2,42,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOZQRKYZJSIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3C(=O)C(C5=CC=CC6=CC=CC=C65)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H33N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431393 | |

| Record name | Cathepsin G Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429676-93-7 | |

| Record name | Cathepsin G Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

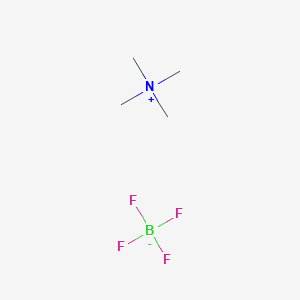

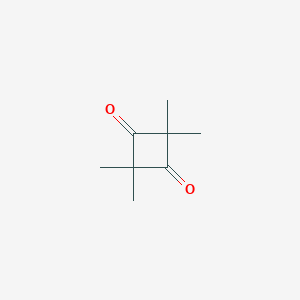

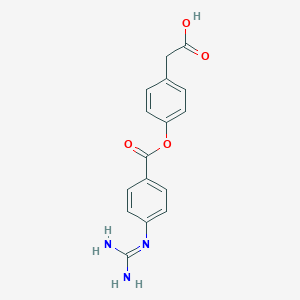

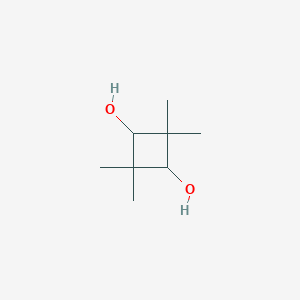

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cathepsin G Inhibitor I influence apoptosis in cancer cells?

A1: Cat GI sensitizes cancer cells to TRAIL-mediated apoptosis, a process involving programmed cell death. This effect is mediated by the downregulation of survivin, a protein known to inhibit apoptosis. [] Interestingly, Cat GI achieves this by upregulating 5-lipoxygenase (5-LOX) activity, leading to increased reactive oxygen species (ROS) production. This ROS surge contributes to the degradation of survivin, thereby promoting apoptosis in cancer cells. []

Q2: What is the role of Cathepsin G in extracellular matrix remodeling and what implications does its inhibition have on this process?

A2: Cathepsin G, a protease found in neutrophil extracellular traps (NETs), can stimulate the production of collagen type 1 (COL1) in the mare endometrium, contributing to a condition called endometrosis. [] Research shows that Cat GI can effectively inhibit Cathepsin G activity, leading to a decrease in COL1 production. [] This suggests a potential therapeutic application for Cat GI in managing endometrosis by modulating extracellular matrix remodeling.

Q3: How does Cathepsin G Inhibitor I impact neutrophil adhesion and what are the potential implications for inflammation control?

A3: Cat GI's inhibition of Cathepsin G leads to the release of the soluble extracellular domain of CD43 (CD43s) from neutrophils. [] This CD43s can then interfere with the binding of neutrophils to endothelial cells under flow conditions, effectively inhibiting their adhesion. [] This mechanism points to a potential role of Cat GI in regulating neutrophil recruitment to inflammation sites, offering a possible avenue for controlling inflammatory responses.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.